molecular formula C14H11Cl2FN2O B287492 2,6-dichloro-N-(2,5-dimethylphenyl)-5-fluoronicotinamide

2,6-dichloro-N-(2,5-dimethylphenyl)-5-fluoronicotinamide

Cat. No. B287492
M. Wt: 313.2 g/mol
InChI Key: HYBDKWKARIPULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(2,5-dimethylphenyl)-5-fluoronicotinamide, also known as DCFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

DCFH exerts its biological effects by selectively binding to specific targets in cells and tissues. The exact mechanism of action of DCFH is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, DCFH has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to cell death. In neuronal cells, DCFH has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
DCFH has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, DCFH has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, DCFH has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to changes in synaptic transmission and neuronal excitability. In addition, DCFH has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

DCFH has several advantages for lab experiments, including its high potency, selectivity, and solubility in various solvents. However, DCFH also has some limitations, including its potential toxicity and limited stability in aqueous solutions. Therefore, careful consideration should be given to the appropriate concentration and duration of exposure to DCFH in lab experiments.

Future Directions

There are several future directions for research on DCFH, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. In addition, further studies are needed to evaluate the safety and efficacy of DCFH in preclinical and clinical trials, which will be essential for its eventual translation into clinical use.

Synthesis Methods

DCFH is synthesized through a series of chemical reactions involving the reaction of 2,6-dichloro-5-fluoronicotinic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature or under reflux. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

DCFH has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DCFH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neuroscience, DCFH has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various neurological disorders such as Alzheimer's disease and schizophrenia. In drug discovery, DCFH has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

2,6-dichloro-N-(2,5-dimethylphenyl)-5-fluoronicotinamide

Molecular Formula

C14H11Cl2FN2O

Molecular Weight

313.2 g/mol

IUPAC Name

2,6-dichloro-N-(2,5-dimethylphenyl)-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl2FN2O/c1-7-3-4-8(2)11(5-7)18-14(20)9-6-10(17)13(16)19-12(9)15/h3-6H,1-2H3,(H,18,20)

InChI Key

HYBDKWKARIPULY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

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